1-Azido-4-bromobenzene
Overview
Description
Mechanism of Action
Target of Action
1-Azido-4-bromobenzene is a chemical compound with the formula C6H4BrN3
Mode of Action
They can participate in various chemical reactions, such as the aforementioned Huisgen cycloaddition . In this reaction, the azide group on the this compound reacts with an alkyne to form a triazole ring. This reaction is often catalyzed by copper(I) or ruthenium(II) compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-4-bromobenzene can be synthesized through the diazotization of 4-bromoaniline followed by azidation. The process involves the following steps:
Diazotization: 4-Bromoaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide (NaN3) to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-4-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Cycloaddition Reactions: Copper(I) catalysts (Cu(I)) are commonly used to facilitate the cycloaddition reactions under mild conditions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 4-methoxyphenyl azide when using sodium methoxide.
Cycloaddition Reactions: Triazole derivatives are formed, which are valuable in medicinal chemistry and materials science.
Scientific Research Applications
1-Azido-4-bromobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The azide group allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways.
Medicine: Triazole derivatives formed from this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as photoresists and polymers with specific properties.
Comparison with Similar Compounds
- 1-Azido-4-chlorobenzene
- 1-Azido-4-fluorobenzene
- 1-Azido-4-iodobenzene
Comparison: 1-Azido-4-bromobenzene is unique due to the presence of both bromine and azide groups, which confer distinct reactivity patterns. Compared to its analogs, such as 1-Azido-4-chlorobenzene and 1-Azido-4-fluorobenzene, the bromine atom in this compound is more reactive towards nucleophilic substitution, making it a versatile intermediate in organic synthesis. The azide group in all these compounds allows for cycloaddition reactions, but the bromine atom’s reactivity enhances the compound’s utility in creating diverse chemical structures.
Properties
IUPAC Name |
1-azido-4-bromobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSJSMSBFMDFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175218 | |
Record name | Benzene, 1-azido-4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2101-88-4 | |
Record name | 4-Bromophenyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2101-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-azido-4-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-azido-4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-4-bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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